N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROPANAMIDE
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Description
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl
Mechanism of Action
While the exact mechanism of action for “N-(7-Hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide” is not specified, related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess potential anti-tumor activities . They are also known to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity .
Future Directions
The future directions for “N-(7-Hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide” and related compounds could involve further exploration of their potential anti-tumor and antiviral activities . Additionally, modifications upon the [1,2,4]triazolo[1,5-a]pyrimidine scaffold by introducing functional groups into the C-2 and C-7 positions could lead to more potent analogs .
Properties
IUPAC Name |
N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-11(20)16-13-17-14-15-10(8-12(21)19(14)18-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOWJIHNPRUIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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